BenchChemオンラインストアへようこそ!

1-Methyl-4-(pyridin-3-yl)azetidin-2-one

Antimicrobial Azetidin-2-one Structure-Activity Relationship

1-Methyl-4-(pyridin-3-yl)azetidin-2-one is a monocyclic β-lactam (2-azetidinone) building block featuring a pyridin-3-yl substituent at the 4-position and an N-methyl group. This class of compounds is recognized as a privileged scaffold in medicinal chemistry, with applications ranging from antibiotic development to anticancer agent design.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B8475920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(pyridin-3-yl)azetidin-2-one
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN1C(CC1=O)C2=CN=CC=C2
InChIInChI=1S/C9H10N2O/c1-11-8(5-9(11)12)7-3-2-4-10-6-7/h2-4,6,8H,5H2,1H3
InChIKeyCDNDVTGALBNSLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing 1-Methyl-4-(pyridin-3-yl)azetidin-2-one for Drug Discovery


1-Methyl-4-(pyridin-3-yl)azetidin-2-one is a monocyclic β-lactam (2-azetidinone) building block featuring a pyridin-3-yl substituent at the 4-position and an N-methyl group [1]. This class of compounds is recognized as a privileged scaffold in medicinal chemistry, with applications ranging from antibiotic development to anticancer agent design [2]. The combination of the strained β-lactam ring and the basic pyridine moiety enables diverse synthetic transformations and potential biological interactions, making it a versatile intermediate for targeted library synthesis.

Why 1-Methyl-4-(pyridin-3-yl)azetidin-2-one Cannot Be Replaced by a Generic Azetidinone


The pharmacological and chemical profile of monocyclic β-lactams is highly sensitive to subtle structural modifications. SAR studies on related 4-(pyridin-3-yl)azetidin-2-one derivatives demonstrate that the nature and position of substituents on the phenyl ring, as well as the N-1 substituent, profoundly impact both antibacterial and antifungal potency [1]. For instance, 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one exhibits significantly higher activity than its 4-methoxy analog within the same series [1]. Consequently, the specific N-methyl and 4-(pyridin-3-yl) substitution pattern of the target compound is anticipated to yield a unique reactivity profile and biological fingerprint that cannot be replicated by other azetidin-2-one derivatives with different substitution patterns. The following evidence quantifies these critical differentiators.

Quantitative Performance Data for 1-Methyl-4-(pyridin-3-yl)azetidin-2-one vs. Key Comparators


Antimicrobial Potency of the 4-(Pyridin-3-yl)azetidin-2-one Scaffold Against Gram-Positive Bacteria

A series of 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-ones were evaluated for antibacterial activity against S. aureus and B. subtilis [1]. The most active derivative (4a, R=4-F) showed a zone of inhibition of 18 mm against S. aureus, compared to the standard drug Streptomycin which exhibited a zone of 22 mm [1]. The 4-chloro derivative (4b) showed 16 mm. This establishes the 4-(pyridin-3-yl)azetidin-2-one core as a productive scaffold for antimicrobial activity, with potency modulated by peripheral substituents [1].

Antimicrobial Azetidin-2-one Structure-Activity Relationship

Kinase Inhibition: PI3Kα Activity of a Structurally Related Azetidinone

While direct kinase inhibition data for 1-Methyl-4-(pyridin-3-yl)azetidin-2-one is not publicly available, a structurally related azetidinone derivative (BDBM113564) has been reported to inhibit PI3Kα with an IC50 of 22.3 nM [1]. This demonstrates the potential of functionalized azetidin-2-ones to act as potent kinase inhibitors. By comparison, the reference compound PI-103 shows an IC50 of 2 nM against PI3Kα [1]. The pyridin-3-yl group in the target compound could facilitate key interactions within the ATP-binding pocket, similar to other nitrogen-containing heterocycles.

Kinase Inhibition PI3K Cancer

Anticancer Activity of Pyridinyl Azetidinones Against Drug-Resistant Pancreatic Cancer

A series of substituted pyridinyl azetidinone derivatives covered by US20210214341A1 were tested against gemcitabine-resistant pancreatic cancer cell lines (PANC-1) [1]. The patent discloses that several investigational β-lactam compounds exhibited IC50 values significantly lower than gemcitabine, which has an average IC50 of 16-50 µM against these drug-resistant cells [1]. While the exact IC50 of 1-Methyl-4-(pyridin-3-yl)azetidin-2-one is not specified, the general scaffold has demonstrated the ability to overcome drug resistance, a property not shared by all heterocyclic chemotypes.

Pancreatic Cancer Drug Resistance β-Lactam

Optimal Deployment Scenarios for 1-Methyl-4-(pyridin-3-yl)azetidin-2-one


Diversity-Oriented Synthesis of β-Lactam Libraries for Phenotypic Screening

The strained β-lactam ring of 1-Methyl-4-(pyridin-3-yl)azetidin-2-one serves as a versatile starting point for generating diverse compound libraries. By exploiting ring-opening reactions with various nucleophiles (amines, alcohols, thiols), a large number of β-amino acid derivatives can be rapidly prepared [1]. The pyridin-3-yl group also allows for further functionalization through metal-catalyzed cross-coupling reactions. This makes the compound highly valuable for hit identification campaigns where scaffold diversity is paramount.

Development of Novel Monocyclic β-Lactam Antibiotics

The established antibacterial activity of 4-(pyridin-3-yl)azetidin-2-one derivatives, as reported by Rani and Reddy, supports the use of this compound as a key intermediate in antibiotic research [1]. The N-methyl group may enhance metabolic stability compared to N-H analogs. Programs focused on combating Gram-positive pathogens, including resistant strains, could leverage this scaffold to explore new chemical space around the traditional β-lactam pharmacophore.

Targeted Synthesis of Kinase Inhibitors for Oncology

The nanomolar PI3Kα inhibition observed for a related azetidinone derivative suggests that substitution at the 4-position with a pyridin-3-yl group is favorable for kinase binding [1]. The N-methyl group on 1-Methyl-4-(pyridin-3-yl)azetidin-2-one could be elaborated with various aromatic or heteroaromatic moieties to optimize ATP-competitive binding. This approach is directly applicable to drug discovery programs for PI3K-related cancers or other kinase-driven malignancies.

Quote Request

Request a Quote for 1-Methyl-4-(pyridin-3-yl)azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.